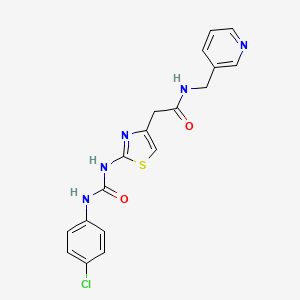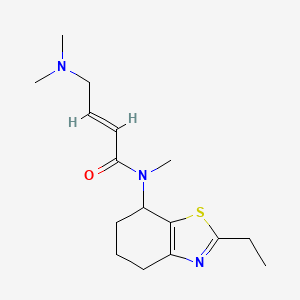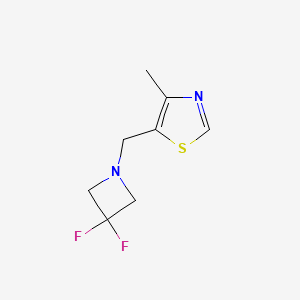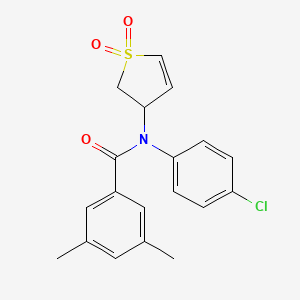
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide, also known as CPDT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. CPDT is a thienylbenzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in the formation of new blood vessels that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the proliferation and migration of tumor cells and reduces the formation of new blood vessels that promote tumor growth and angiogenesis. Additionally, this compound has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) that can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. This compound is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. This compound could also be used as a diagnostic tool for the early detection of cancer and other diseases. Additionally, this compound and its derivatives could be further studied for their potential applications in catalysis and material science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has been synthesized using various methods, including the reaction of 4-chloroaniline with 3,5-dimethylbenzoic acid followed by the reaction of the resulting compound with thionyl chloride and 2,3-dihydrothiophene-1,1-dioxide. Another method involves the reaction of 4-chloroaniline with 3,5-dimethylbenzoyl chloride followed by the reaction of the resulting compound with 2,3-dihydrothiophene-1,1-dioxide. These methods result in the formation of this compound in high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has been studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. Additionally, this compound has been used as a ligand for the development of metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-9-14(2)11-15(10-13)19(22)21(17-5-3-16(20)4-6-17)18-7-8-25(23,24)12-18/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNECHSUQZRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

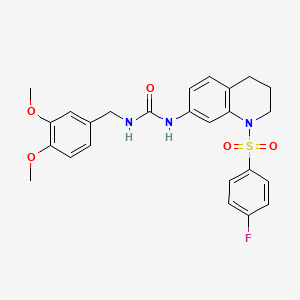

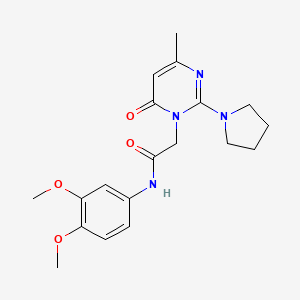
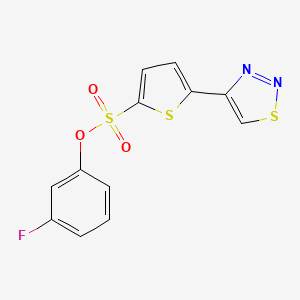
![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)
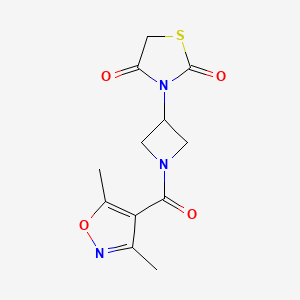
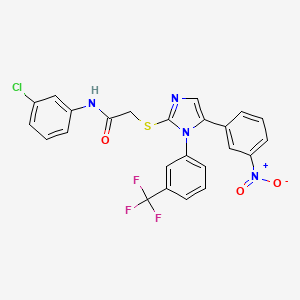
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

